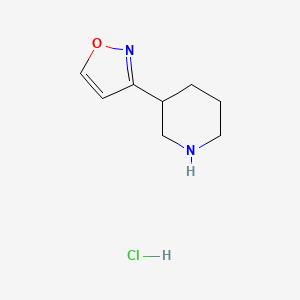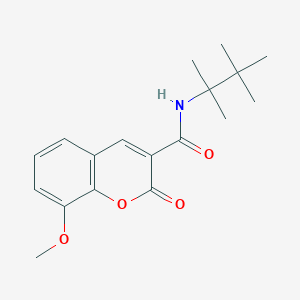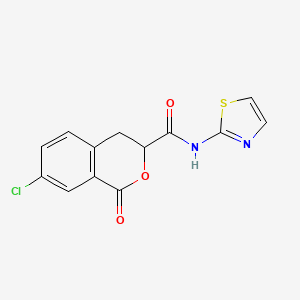
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate, also known as MEPH, is a psychoactive drug that belongs to the class of synthetic cathinones. MEPH is a potent stimulant that is known to have similar effects to other cathinones such as MDPV and methylone.
Mécanisme D'action
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate acts as a releasing agent for dopamine and serotonin, leading to their increased levels in the brain. It also inhibits their reuptake, leading to their prolonged effects. This mechanism of action is similar to other cathinones and amphetamines.
Biochemical and Physiological Effects:
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to increase locomotor activity, induce hyperthermia, and cause anorexia in animal models. It has also been shown to increase heart rate and blood pressure in humans. Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been found to have neurotoxic effects on dopaminergic and serotonergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a potent stimulant that can be used to study the effects of cathinones on the central nervous system. It has a high affinity for dopamine and serotonin transporters, making it a useful tool for studying their function. However, Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is also known to have neurotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate. One area of interest is the potential therapeutic use of cathinones for various conditions, including depression and ADHD. Another area of interest is the development of new cathinone analogs with improved therapeutic properties and reduced neurotoxicity. Additionally, more research is needed to understand the long-term effects of cathinones on the brain and their potential for addiction.
Méthodes De Synthèse
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can be synthesized using different methods, including the reductive amination of 3-methoxyphenylacetone with pyrrolidine and sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-methoxyphenylacetonitrile with pyrrolidine and lithium aluminum hydride.
Applications De Recherche Scientifique
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been widely used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter and the serotonin transporter, leading to the release of these neurotransmitters. Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has also been used to study the effects of cathinones on the brain and their potential use as therapeutic agents for various conditions.
Propriétés
IUPAC Name |
ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)12-7-8-15-13(12)10-5-4-6-11(9-10)17-2/h4-6,9,12-13,15H,3,7-8H2,1-2H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJEHIJBCJTDK-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN[C@@H]1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)

![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)
![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2768254.png)
